Cas no 2034354-44-2 (1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide)

1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide
- 1-(2-hydroxy-2-thiophen-2-ylethyl)-N-(1-pyridin-4-ylethyl)triazole-4-carboxamide
- 2034354-44-2
- 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N-(1-(pyridin-4-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- AKOS026700735
- F6252-5146
-
- インチ: 1S/C16H17N5O2S/c1-11(12-4-6-17-7-5-12)18-16(23)13-9-21(20-19-13)10-14(22)15-3-2-8-24-15/h2-9,11,14,22H,10H2,1H3,(H,18,23)
- InChIKey: CJVRFQFRNVTROV-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1C(CN1C=C(C(NC(C)C2C=CN=CC=2)=O)N=N1)O
計算された属性
- せいみつぶんしりょう: 343.11029598g/mol
- どういたいしつりょう: 343.11029598g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6252-5146-3mg |
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
2034354-44-2 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6252-5146-50mg |
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
2034354-44-2 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6252-5146-25mg |
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
2034354-44-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6252-5146-10mg |
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
2034354-44-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6252-5146-10μmol |
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
2034354-44-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6252-5146-5mg |
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
2034354-44-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6252-5146-20μmol |
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
2034354-44-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6252-5146-4mg |
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
2034354-44-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6252-5146-15mg |
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
2034354-44-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6252-5146-1mg |
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[1-(pyridin-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide |
2034354-44-2 | 1mg |
$54.0 | 2023-09-09 |
1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Comprehensive Analysis of 1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2034354-44-2)
The compound 1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide (CAS No. 2034354-44-2) has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry. This heterocyclic molecule combines a thiophene ring, a pyridine moiety, and a 1,2,3-triazole core, making it a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a bioactive compound, with studies suggesting possible interactions with enzymes and receptors involved in inflammation and metabolic disorders.
One of the most searched questions in the field of organic chemistry is: "What are the synthetic routes for 1,2,3-triazole derivatives?" The synthesis of 1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This method is highly efficient and aligns with the growing demand for sustainable and atom-economical synthetic strategies. The presence of the hydroxyethyl and carboxamide groups further enhances the compound's solubility, a critical factor in pharmacokinetic optimization.
In the context of drug design, the thiophene-pyridine-triazole hybrid structure of this compound offers intriguing possibilities. Recent trends in pharmaceutical research highlight the importance of multi-target ligands, and this molecule's diverse pharmacophoric elements position it as a candidate for polypharmacology. Computational studies, including molecular docking and QSAR modeling, have explored its potential binding affinities, particularly toward kinases and GPCRs—two of the most targeted protein families in modern therapeutics.
The compound's CAS No. 2034354-44-2 is frequently queried in chemical databases, reflecting its relevance in academic and industrial settings. Analytical characterization techniques such as NMR spectroscopy, HPLC, and mass spectrometry are essential for verifying its purity and structural integrity. These methods are also pivotal in addressing another common search query: "How to characterize complex heterocyclic compounds?" The integration of advanced spectroscopic tools ensures reliable data for structure-activity relationship (SAR) studies.
From a broader perspective, the rise of AI-driven drug discovery has amplified interest in compounds like 1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide. Machine learning models are increasingly used to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, accelerating the hit-to-lead process. This aligns with the industry's shift toward high-throughput screening and virtual compound libraries, where such molecules are prioritized for experimental validation.
Environmental and regulatory considerations also play a role in the compound's profile. Unlike many traditional synthetic intermediates, this molecule exhibits favorable green chemistry metrics, including reduced waste generation and minimal heavy metal usage in its synthesis. This aspect resonates with the global push for sustainable pharmaceutical manufacturing, a topic dominating recent scientific conferences and publications.
In summary, 1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide represents a compelling case study at the intersection of synthetic chemistry, drug discovery, and computational modeling. Its structural complexity and functional diversity make it a valuable subject for ongoing research, particularly in the development of next-generation therapeutics targeting complex diseases. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in the evolving landscape of medicinal chemistry.
2034354-44-2 (1-2-hydroxy-2-(thiophen-2-yl)ethyl-N-1-(pyridin-4-yl)ethyl-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 1805654-62-9(Methyl 2-cyano-6-difluoromethyl-3-nitrobenzoate)
- 891868-38-5(2-4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl-N-(4-methoxyphenyl)acetamide)
- 383865-57-4(4-methoxy-7-(morpholin-4-yl)-1,3-benzothiazol-2-amine)
- 1562-95-4(Di-2-pyridyl Ketoxime)
- 2227749-25-7(2-methoxy-5-(2S)-oxiran-2-ylpyridine)
- 1225798-70-8(3-(4-Ethoxyphenyl)pyridine-2-carboxylic acid)
- 39086-62-9(Acetamide, 2-chloro-N-(phenylmethyl)-N-propyl-)
- 1824206-92-9(2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]heptane)
- 149231-65-2(Ac-Tyr-Val-Ala-Asp-AMC)
- 1697433-05-8(2-(2-bromo-4-fluorophenyl)propanal)




